N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological versatility. Key structural elements include:
Properties
IUPAC Name |
N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN5OS/c22-16-5-1-14(2-6-16)13-30-20-10-9-18-25-26-19(28(18)27-20)11-12-24-21(29)15-3-7-17(23)8-4-15/h1-10H,11-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUGWMPLKEHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide (CAS Number: 897758-97-3) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 486.4 g/mol. The compound features a bromobenzyl group, a thioether linkage, and a triazole-pyridazine core structure, which are known to influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 897758-97-3 |
| Molecular Formula | |
| Molecular Weight | 486.4 g/mol |
| Functional Groups | Bromobenzyl, Thioether, Triazole |
The biological activity of this compound is believed to arise from its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. Similar compounds have demonstrated the potential to affect multiple biochemical pathways related to cell signaling and apoptosis.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor activity. For example:
- Case Study : A related compound with structural similarities exhibited IC50 values of 0.83 µM against A549 (lung cancer), 0.15 µM against MCF-7 (breast cancer), and 2.85 µM against HeLa (cervical cancer) cell lines . While specific data on this compound is limited, the presence of the triazole ring suggests potential for similar antitumor effects.
Pharmacological Activities
The compound's pharmacological profile may include:
- Antimicrobial Activity : Compounds with similar structures have shown moderate to significant antimicrobial effects against various pathogens .
- Inhibition of Kinases : The structural characteristics imply potential inhibition of kinases involved in cancer progression .
- COX Inhibition : Related compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties .
In Silico Studies
In silico modeling has been employed to predict the pharmacokinetics and drug-likeness of this compound. These studies suggest favorable absorption and distribution characteristics based on Lipinski’s rule of five .
Scientific Research Applications
N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide has shown promise in several areas:
- Anticancer Activity : Research indicates that compounds with similar structures often exhibit significant inhibitory effects on cancer cell proliferation. The mechanism may involve the inhibition of specific kinases associated with tumor growth and survival pathways.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Its structural components may disrupt cellular processes in pathogens, leading to antimicrobial activity.
- Neuroprotective Effects : Some studies suggest that derivatives of triazolopyridazine can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Case Studies
-
Cancer Cell Lines :
- In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate potent activity compared to standard chemotherapeutic agents.
-
Antimicrobial Assays :
- The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria in disk diffusion assays. Minimum inhibitory concentrations (MICs) were determined for several strains, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Comparative Insights
Core Heterocycle Differences: The target compound’s triazolopyridazine core is shared with TPA023 and L838417 (GABAA modulators), whereas Example 53 () uses a pyrazolopyrimidine core, which may target kinases or growth pathways .
Substituent Effects :
- Bromine vs. Fluorine : The 4-bromobenzylthio group in the target compound may enhance lipophilicity and receptor binding compared to TPA023’s 2-fluorophenyl group, which prioritizes α2/α3 selectivity .
- Amide Linkers : The ethyl-4-fluorobenzamide linker in the target compound contrasts with TPA023’s triazolylmethoxy group, suggesting divergent interactions with GABAA or other targets .
Biological Activity :
- Cytotoxicity : Compound 24 () demonstrates cytotoxicity against Hep cells, though weaker than adriamycin. The target compound’s bromine and fluorine substituents could enhance cell penetration and potency .
- GABAA Modulation : TPA023 and L838417 show subtype selectivity (α2/α3 vs. α5), while the target compound’s benzamide group may confer unique binding to these or other CNS targets .
Synthetic Routes :
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical?
Methodological Answer: The synthesis typically involves:
Thioether Formation : Reacting 6-mercapto-[1,2,4]triazolo[4,3-b]pyridazine with 4-bromobenzyl bromide in anhydrous acetonitrile under reflux (80°C, 4 hours) to form the thioether intermediate .
Ethylamine Coupling : Introducing the ethylamine linker via nucleophilic substitution or reductive amination.
Benzamide Attachment : Coupling the intermediate with 4-fluorobenzoyl chloride using a base (e.g., potassium carbonate) in dichloromethane at room temperature .
Q. Key Intermediates :
- 6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- N-(2-aminoethyl)-4-fluorobenzamide
Q. Reference Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | 4-bromobenzyl bromide, acetonitrile, 80°C | 65–75 | |
| Benzamide coupling | 4-fluorobenzoyl chloride, K₂CO₃, DCM | 70–85 |
Q. Which spectroscopic and analytical methods validate the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the triazolo-pyridazine core (δ 8.2–8.7 ppm for aromatic protons), thioether linkage (δ 4.3–4.5 ppm for –SCH₂–), and fluorobenzamide (δ 7.1–7.9 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-F (1220 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ ions matching the molecular weight (e.g., m/z 512.2 for C₂₂H₁₈BrFN₅OS) .
- X-ray Crystallography (if available): Resolve crystal packing and confirm stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve thioether linkage yield?
Methodological Answer:
- Solvent Screening : Compare polar aprotic solvents (acetonitrile vs. DMF) to enhance nucleophilicity of the mercapto group .
- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
- Temperature Control : Lower temperatures (50–60°C) may reduce side reactions (e.g., oxidation of –SH to –S–S–) .
Q. Data Contradiction :
Q. What strategies resolve byproducts from incomplete coupling or oxidation?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate unreacted 4-fluorobenzoyl chloride or oxidized byproducts .
- LC-MS Analysis : Identify byproducts (e.g., m/z 498.1 for des-bromo derivatives) and adjust stoichiometry .
- Reductive Quenching : Add sodium thiosulfate post-reaction to reduce disulfide byproducts .
Q. How do computational methods aid in understanding this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Model the thioether bond’s electronic environment (e.g., bond dissociation energy) to predict stability .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .
- Solvent Modeling : Use COSMO-RS to predict solubility in reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
